Cas no 3322-62-1 (9-Octadecenamide)

9-Octadecenamide 化学的及び物理的性質
名前と識別子
-
- 9-Octadecenamide
- OLEAMIDE
- 9-Oleoamide
- Armid ow
- Armoslip cp
- Bio1_000535
- FATBGEAMYMYZAF-UHFFFAOYSA-N
- 3322-62-1
- KBio2_002777
- KBio2_000209
- DTXSID60859314
- octadec-9-enamide
- FT-0623931
- Bio2_000689
- Q27459975
- FT-0667835
- Bio1_000046
- cis-9,10-Octadecenamide
- CBiol_001760
- Bio1_001024
- 9-octadecene-amide
- KBioSS_000209
- KBio3_000418
- (9E)-OCTADEC-9-ENAMIDE
- Bio2_000209
- AKOS028109387
- HMS3266N06
- KBio3_000417
- KBio2_005345
- KBioGR_000209
-
- インチ: InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20)/b10-9+
- InChIKey: FATBGEAMYMYZAF-MDZDMXLPSA-N
- ほほえんだ: CCCCCCCC/C=C/CCCCCCCC(=O)N
計算された属性
- せいみつぶんしりょう: 281.27205
- どういたいしつりょう: 281.272
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 20
- 回転可能化学結合数: 15
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- トポロジー分子極性表面積: 43.1A^2
- 疎水性パラメータ計算基準値(XlogP): 6.6
じっけんとくせい
- 密度みつど: 0.879
- ゆうかいてん: 72-76
- ふってん: 433.3°Cat760mmHg
- フラッシュポイント: 215.9°C
- 屈折率: 1.468
- PSA: 43.09
9-Octadecenamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR00D074-1g |
OLEAMIDE |
3322-62-1 | 95% | 1g |
$694.00 | 2023-12-14 | |
A2B Chem LLC | AG05684-1g |
Octadec-9-enamide |
3322-62-1 | 95% | 1g |
$546.00 | 2024-04-20 | |
A2B Chem LLC | AG05684-250mg |
Octadec-9-enamide |
3322-62-1 | 95% | 250mg |
$219.00 | 2024-04-20 | |
Aaron | AR00D074-250mg |
OLEAMIDE |
3322-62-1 | 95% | 250mg |
$278.00 | 2023-12-14 | |
A2B Chem LLC | AG05684-50mg |
Octadec-9-enamide |
3322-62-1 | 95% | 50mg |
$87.00 | 2024-04-20 | |
1PlusChem | 1P00CZYS-100mg |
OLEAMIDE |
3322-62-1 | 95% | 100mg |
$187.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1237490-250mg |
9-Octadecenamide |
3322-62-1 | 95% | 250mg |
¥2227.00 | 2024-05-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X45975-1g |
Octadec-9-enamide |
3322-62-1 | 95% | 1g |
¥5075.0 | 2024-07-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT688-50mg |
9-Octadecenamide |
3322-62-1 | 95% | 50mg |
786.0CNY | 2021-07-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT688-200mg |
9-Octadecenamide |
3322-62-1 | 95% | 200mg |
1967.0CNY | 2021-07-15 |
9-Octadecenamide 関連文献
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1. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
9-Octadecenamideに関する追加情報
Professional Introduction to 9-Octadecenamide (CAS No. 3322-62-1)
9-Octadecenamide, with the chemical formula C16H31O2, is a compound characterized by its unique structural and functional properties. This compound is formally identified by its CAS number, CAS No. 3322-62-1, which distinguishes it within the vast repository of chemical substances. The molecule consists of an octadecene backbone substituted with an amide functional group, making it a subject of interest in various scientific disciplines, particularly in the realms of organic chemistry and biochemistry.
The synthesis and application of 9-octadecenamide have garnered significant attention due to its potential in pharmaceutical and cosmetic industries. The amide group in its structure imparts specific reactivity and solubility characteristics, which are pivotal for formulating derivatives with enhanced biological activity. Recent advancements in synthetic methodologies have enabled more efficient production processes, allowing for larger-scale applications and research.
In the context of pharmaceutical research, 9-octadecenamide has been explored for its potential role as an intermediate in the synthesis of bioactive molecules. The compound's ability to undergo selective modifications makes it a valuable precursor for developing novel therapeutic agents. For instance, researchers have investigated its incorporation into drug molecules targeting neurological disorders, leveraging its structural flexibility to enhance drug delivery systems.
Recent studies have highlighted the compound's interaction with biological membranes, suggesting its utility in designing membrane-permeable peptides and lipids. The amphipathic nature of 9-octadecenamide allows it to interact with lipid bilayers, potentially facilitating the development of new drug formulations that improve bioavailability and target specificity. This property is particularly relevant in the design of antimicrobial agents and anti-inflammatory drugs.
The cosmetic industry has also recognized the potential of 9-octadecenamide as an active ingredient in skincare formulations. Its molecular structure contributes to skin penetration efficiency, making it an attractive candidate for anti-aging creams and moisturizers. Furthermore, its stability under various environmental conditions enhances product shelf life, ensuring consistent performance for end-users.
The exploration of 9-octadecenamide in material science has yielded intriguing results as well. Researchers have utilized this compound to develop novel polymers with enhanced mechanical properties and biodegradability. The amide linkage provides a stable yet flexible backbone, making it suitable for creating sustainable materials that can be used in packaging and biomedical applications.
From an environmental perspective, the biodegradability of 9-octadecenamide presents a significant advantage over traditional synthetic chemicals. Its degradation products are less likely to accumulate in ecosystems, reducing environmental impact. This characteristic aligns with global trends toward green chemistry and sustainable practices.
The analytical techniques employed in studying 9-octadecenamide have evolved significantly over recent years. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are now routinely used to elucidate its structure and monitor reaction pathways. These advancements have facilitated a deeper understanding of the compound's behavior under various conditions.
The regulatory landscape surrounding 9-octadecenamide continues to evolve as well. Regulatory bodies such as the FDA and EMA have established guidelines for its safe use in pharmaceuticals and cosmetics. Compliance with these regulations ensures that products incorporating this compound meet stringent quality standards, safeguarding consumer health while promoting innovation.
In conclusion, 9-octadecenamide (CAS No. 3322-62-1) is a multifaceted compound with broad applications across multiple industries. Its unique structural features make it a valuable building block for synthesizing bioactive molecules, while its interaction with biological systems opens new avenues for drug development. The ongoing research into this compound underscores its importance as a chemical entity worthy of continued investigation.
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